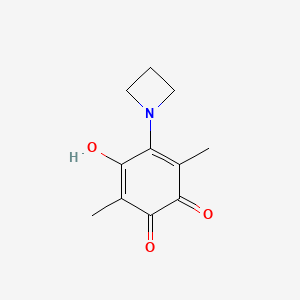
2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a hydroxy group attached to a cyclohexadiene ring. The presence of these functional groups contributes to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form a more saturated nitrogen-containing ring.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the azetidine ring can produce a more saturated nitrogen-containing ring.
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The azetidine ring and hydroxy group contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways involved are still under investigation, but its potential to inhibit microbial growth and cancer cell proliferation has been demonstrated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azetidinone: Known for its broad biological activity profile, including antimicrobial and anticancer activities.
3-Chloro-2-azetidinone: Used as a building block in the synthesis of various biologically active compounds.
Azetidine and Oxetane Amino Acid Derivatives: These compounds share similar structural features and are used in the development of new pharmaceuticals.
Uniqueness
2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione is unique due to the combination of the azetidine ring and the hydroxy group attached to a cyclohexadiene ring. This unique structure contributes to its distinct reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
4-(azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C11H13NO3/c1-6-8(12-4-3-5-12)9(13)7(2)11(15)10(6)14/h13H,3-5H2,1-2H3 |
InChI-Schlüssel |
WPVZYQAXVNVFQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=O)C1=O)C)O)N2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893138.png)
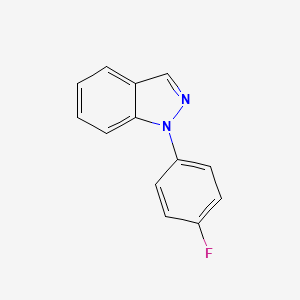
![6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11893146.png)
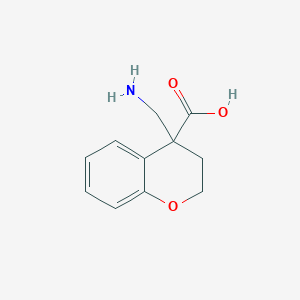
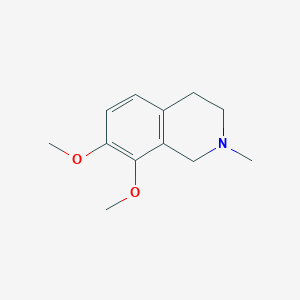
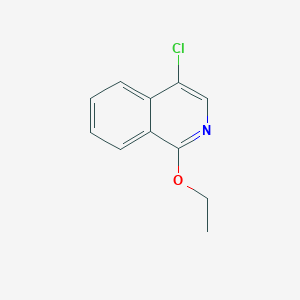

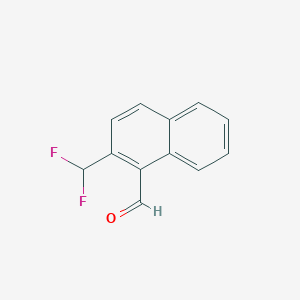

![2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)-](/img/structure/B11893179.png)
![5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11893192.png)

